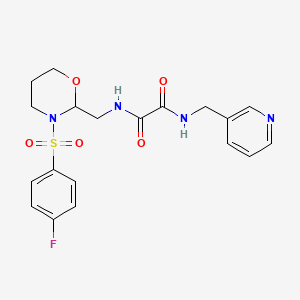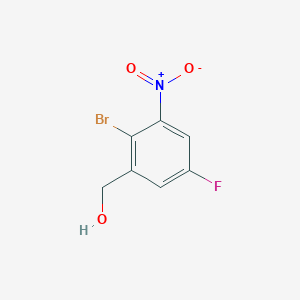
2-Bromo-5-fluoro-3-nitrobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-fluoro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, nitro groups and a hydroxyl group attached to a methylene group . The InChI key for this compound is RIXUPXLYMCWLTF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry, sealed place .Aplicaciones Científicas De Investigación
Applications in Heterocyclic Chemistry
Synthesis of 4H-1-Benzopyrans : The compound is utilized in the synthesis of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This process, which involves treatment with active methylene compounds in the presence of potassium carbonate, exemplifies the compound's role in facilitating complex organic transformations, yielding products in significant percentages (Bunce, Rogers, Nago, & Bryant, 2008).
Solvolytic Reaction Mechanisms
Influence of the Ortho Nitro Group : A kinetic study on the solvolysis of related benzyl bromides reveals the impact of the ortho nitro group on reaction rates and mechanisms. This research sheds light on the compound's behavior in various solvents, providing insights into its reactivity and potential for facilitating or inhibiting specific reaction pathways (Park, Rhu, Kyong, & Kevill, 2019).
Photostability Enhancement
Cyanine Fluorophore Derivatives : Research demonstrates the enhancement of fluorophore photostability through direct or proximal conjugation, including with compounds similar to 2-bromo-5-fluoro-3-nitrobenzyl alcohol. This application is critical for fluorescence-based applications requiring long-lived, nonblinking fluorescence emission, showcasing the compound's utility in improving the robustness of analytical methods (Altman et al., 2011).
Drug Delivery and Controlled Release
Photoregulated Release of Anticancer Drugs : A notable application involves the conjugation of an anticancer drug to the surface of gold nanoparticles through a photocleavable linkage. This innovative approach highlights the potential of this compound derivatives in creating nontoxic conjugates that can effectively release therapeutic payloads upon exposure to specific light wavelengths (Agasti, Chompoosor, You, Ghosh, Kim, & Rotello, 2009).
Safety and Hazards
This compound is classified as a hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzyl alcohol derivatives .
Mode of Action
Benzyl alcohols typically undergo reactions such as conversion into alkyl halides, tosylates, and esters . The presence of bromo, fluoro, and nitro groups on the benzene ring may influence these reactions, potentially leading to unique interactions with its targets .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving the metabolism or signaling of benzyl alcohol derivatives .
Pharmacokinetics
The compound’s bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its potential interactions with proteins or enzymes, it could influence cellular processes such as signal transduction, metabolism, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol . For instance, its reactivity could be affected by the pH of its environment, while its stability could be influenced by temperature and storage conditions .
Análisis Bioquímico
Biochemical Properties
It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known that benzylic halides can undergo SN1 or SN2 reactions, depending on the degree of substitution . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
(2-bromo-5-fluoro-3-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXUPXLYMCWLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

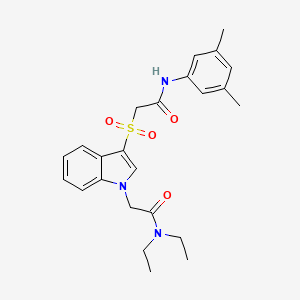
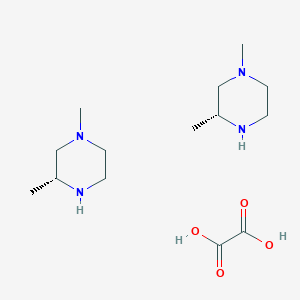
![4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2755605.png)

![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)
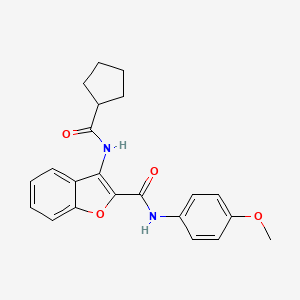
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)
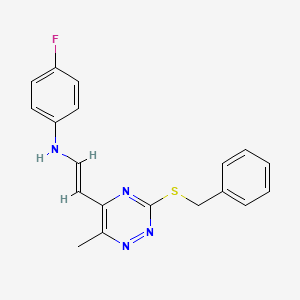
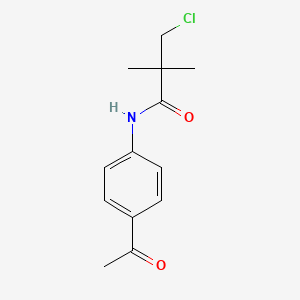
![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
